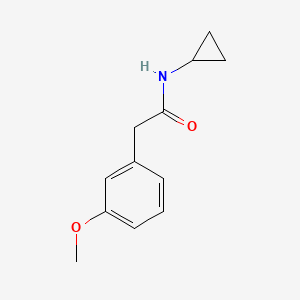

N-cyclopropyl-2-(3-methoxyphenyl)acetamide

Description

Contextualizing Acetamide (B32628) Derivatives in Chemical Research

Acetamide derivatives form a cornerstone of medicinal chemistry, with a vast number of compounds containing this functional group having been synthesized and evaluated for biological activity. nih.govtandfonline.com The amide bond is a fundamental feature in peptides and proteins, and its presence in small molecules can facilitate crucial interactions with biological targets. patsnap.comnih.gov

Research has demonstrated that acetamide derivatives possess a wide spectrum of pharmacological properties. nih.gov These include, but are not limited to, analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities. nih.govtandfonline.comarchivepp.com The versatility of the acetamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's physicochemical properties and biological effects. archivepp.com The exploration of N-substituted acetamides, in particular, has been a fruitful area of research, leading to the discovery of potent and selective therapeutic agents. patsnap.com

| Class of Acetamide Derivative | Reported Biological Activities | Example Compound (Illustrative) |

|---|---|---|

| N-Arylacetamides | Analgesic, Antipyretic | Paracetamol |

| 2-Phenoxyacetamides | Anti-inflammatory, Analgesic | - |

| N-(Benzothiazol-2-yl)acetamides | Analgesic | - |

| Quinazoline-containing Acetamides | Anti-cancer | - |

Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design and Biological Activity

The incorporation of a cyclopropyl group into a molecule is a well-established strategy in modern drug discovery and medicinal chemistry. nih.gov This small, rigid ring system imparts a range of desirable properties that can significantly enhance a compound's biological profile. The unique steric and electronic nature of the cyclopropyl ring allows it to serve as a bioisosteric replacement for other chemical groups, such as vinyl or isopropyl groups, and even aromatic rings in some contexts. nih.govresearchgate.net

One of the key advantages of the cyclopropyl moiety is its ability to confer conformational rigidity. This can lead to a more defined orientation of other functional groups, potentially enhancing binding affinity and selectivity for a biological target. nih.gov Furthermore, the cyclopropyl group can improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov This can lead to an improved pharmacokinetic profile, a crucial aspect of drug development. The introduction of a cyclopropyl group has also been shown to positively influence a compound's potency and reduce off-target effects. researchgate.net

| Property Influenced by Cyclopropyl Moiety | Effect on Molecular Properties/Biological Activity |

|---|---|

| Conformational Rigidity | Enhanced binding affinity and selectivity |

| Metabolic Stability | Increased resistance to enzymatic degradation |

| Potency | Often leads to an increase in biological activity |

| Bioisosterism | Can replace other functional groups to improve properties |

Overview of Academic Research Trajectories for N-cyclopropyl-2-(3-methoxyphenyl)acetamide

Given the absence of a substantial body of published research specifically on this compound, its academic research trajectories can be inferred from the known activities of its structural components. The presence of the acetamide core suggests that a primary avenue of investigation would be in the realm of medicinal chemistry, exploring its potential as a therapeutic agent.

The combination of the N-cyclopropyl group and the 2-(3-methoxyphenyl)acetamide (B102801) scaffold points towards research into its potential as a modulator of enzymes or receptors within the central nervous system. The methoxyphenyl group is a common feature in neuropharmacological agents, and its combination with the metabolism-enhancing cyclopropyl group could lead to a compound with favorable brain penetration and duration of action.

Furthermore, the structure of this compound makes it an interesting candidate for structure-activity relationship (SAR) studies. Systematic modifications of the phenyl ring substitution, the position of the methoxy (B1213986) group, and the nature of the N-alkyl group could elucidate key structural requirements for a desired biological activity. The compound could also serve as a valuable intermediate in the synthesis of more complex molecules. While its CAS number, 1090488-44-0, is listed by numerous chemical suppliers, its citation in academic literature is sparse, indicating that its research potential is still largely untapped. chemicalbridge.co.ukchemenu.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-4-2-3-9(7-11)8-12(14)13-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYHPLWTBOPIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclopropyl 2 3 Methoxyphenyl Acetamide

Established Synthetic Pathways for N-cyclopropyl-2-(3-methoxyphenyl)acetamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between 2-(3-methoxyphenyl)acetic acid and cyclopropylamine (B47189). This reaction is a classic example of nucleophilic acyl substitution.

The rational selection and synthesis of precursors are critical for the successful and efficient production of the target molecule.

2-(3-methoxyphenyl)acetic acid:

This precursor can be synthesized from 3-methoxyacetophenone. The process involves a reaction with sulfur and morpholine, followed by hydrolysis with a mixture of glacial acetic acid, water, and concentrated sulfuric acid. The resulting product is then purified. A summary of the synthesis is presented in Table 1.

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| 3-methoxyacetophenone | 1. Sulfur, Morpholine2. Glacial acetic acid, Water, Concentrated sulfuric acid | 1. Reflux for 15 hours2. Reflux for 5.5 hours | 2-(3-methoxyphenyl)acetic acid | 49.8% |

| Table 1: Synthesis of 2-(3-methoxyphenyl)acetic acid. |

Spectroscopic data for 2-(3-methoxyphenyl)acetic acid has been reported as follows:

¹H NMR (400 MHz, CDCl₃): δ 7.27 – 7.21 (m, 1H), 6.89 – 6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H). rsc.org

¹³C NMR (101 MHz, CDCl₃): δ 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1. rsc.org

Cyclopropylamine:

Cyclopropylamine is a key precursor that can be synthesized through various methods. longdom.org These include the amination of cyclopropanol, reductive amination of cyclopropanecarboxaldehyde, and the reaction of cyclopropyl (B3062369) halides with ammonia (B1221849). longdom.orgacs.org A common laboratory-scale synthesis involves the Curtius rearrangement of cyclopropanecarboxylic acid. acs.org The selection of the synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

| Synthetic Method | Description |

| Amination of Cyclopropanol | Cyclopropanol is treated with ammonia or an amine derivative, often in the presence of a catalyst. longdom.org |

| Reductive Amination | Cyclopropanecarboxaldehyde undergoes reaction with ammonia or a primary amine in the presence of a reducing agent. longdom.org |

| From Cyclopropyl Halides | A cyclopropyl halide is reacted with ammonia or an amine. longdom.org |

| Curtius Rearrangement | Cyclopropanecarbonyl azide, derived from cyclopropanecarboxylic acid, is rearranged to an isocyanate, which is then hydrolyzed to cyclopropylamine. acs.org |

| Table 2: Synthetic Routes to Cyclopropylamine. |

The formation of this compound from its precursors typically involves the use of a coupling agent to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. Optimization of the reaction may involve adjusting the stoichiometry of the reagents, the reaction temperature, and the choice of solvent and coupling agent to maximize the yield and purity of the product.

A general reaction scheme is as follows:

2-(3-methoxyphenyl)acetic acid + Cyclopropylamine --(Coupling Agent, Solvent)--> this compound

Key parameters for optimization include:

Temperature: Lowering the temperature can sometimes reduce side reactions.

Solvent: The polarity of the solvent can influence the reaction rate and solubility of the reactants.

Coupling Agent: The choice of coupling agent can affect the reaction efficiency and the ease of purification.

Spectroscopic and Advanced Analytical Characterization Techniques for Synthetic Products

The structural elucidation and confirmation of the synthesized this compound rely on a combination of spectroscopic techniques.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of the final product.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the protons of the cyclopropyl ring. The coupling patterns and chemical shifts of these signals would provide detailed information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

Based on the structure, the expected chemical shifts are summarized in Table 3.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.3 | 110 - 160 |

| Methoxy Protons | ~3.8 | ~55 |

| Methylene Protons | ~3.5 | ~40 |

| Cyclopropyl Protons | 0.5 - 2.8 | 5 - 30 |

| Amide Proton (NH) | 5.5 - 8.5 | N/A |

| Carbonyl Carbon | N/A | ~170 |

| Table 3: Expected NMR Data for this compound. |

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. For this compound (C₁₂H₁₅NO₂), the expected exact mass is 205.1103 g/mol . chemicalbridge.co.uk The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation analysis would likely show cleavage of the amide bond and other characteristic fragment ions.

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C-O Stretch (Ether) | 1000 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Table 4: Expected IR Data for this compound. |

These spectroscopic techniques, when used in conjunction, provide a comprehensive characterization of the synthesized this compound, confirming its identity and purity.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, the solid-state conformation of analogous aromatic acetamide (B32628) derivatives can be inferred from related studies. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's three-dimensional arrangement and potential interactions with biological targets.

For a related compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, single-crystal X-ray diffraction revealed an E-configuration of the C=C bond and a dihedral angle between the phenyl rings varying between 14.9 (2) and 45.8 (2)°. The crystal packing was stabilized by C—H⋯O hydrogen-bonding interactions, forming chains, and further reinforced by C—H⋯π interactions nih.gov. Such analyses for this compound would be invaluable in elucidating the spatial orientation of the cyclopropyl and methoxyphenyl groups relative to the acetamide backbone.

Table 1: Crystallographic Data for an Analogous Aromatic Acetamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₁NO₄ |

| Formula Weight | 399.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.365(3) |

| b (Å) | 10.452(2) |

| c (Å) | 14.683(3) |

| β (°) | 98.457(4) |

| Volume (ų) | 2029.8(7) |

| Z | 4 |

Data is for N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide and is intended to be illustrative of typical crystallographic data. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized this compound and for its quantification in various matrices. A typical method for aromatic amides would involve reverse-phase chromatography.

A general HPLC method for aromatic amides might utilize a C18 column with gradient elution. For instance, a method could employ a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B). The gradient could start with a high percentage of solvent A, which is then decreased over the course of the analysis to elute compounds of increasing hydrophobicity nih.gov. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength where the aromatic rings exhibit strong absorbance, typically around 237 nm nih.gov.

Table 2: Illustrative HPLC Method Parameters for Aromatic Amide Analysis

| Parameter | Condition |

|---|---|

| Column | ReproSil-Pur C18-AQ (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid nih.gov |

| Gradient | 3% to 90% B over 15 minutes nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 237 nm nih.gov |

| Injection Volume | 10 µL |

These parameters are based on a general method for aromatic amides and would require optimization for this compound.

Derivatization Strategies and Analogous Compound Synthesis

The chemical structure of this compound offers several sites for modification to generate a library of analogs for structure-activity relationship (SAR) studies.

The N-cyclopropyl group can be replaced with other cycloalkyl or alkyl groups to investigate the impact of steric bulk and lipophilicity. Synthesis of such analogs would typically involve the amidation of 2-(3-methoxyphenyl)acetic acid with a variety of primary amines. For example, replacing cyclopropylamine with cyclobutylamine (B51885) or isopropylamine (B41738) would yield the corresponding N-cyclobutyl or N-isopropyl amides. The synthesis of substituted cyclopropylamines as building blocks can be achieved through methods like the Kulinkovich reaction or from α-chloroaldehydes chemrxiv.orglongdom.org.

The 3-methoxyphenyl (B12655295) ring is amenable to a wide range of modifications. The methoxy group can be shifted to the 2- or 4-position to explore the influence of substituent placement on activity. Furthermore, the methoxy group can be replaced with other electron-donating or electron-withdrawing groups such as hydroxyl, halogen, or nitro groups. These modifications can be achieved by starting with the appropriately substituted phenylacetic acid. For instance, N-cyclopropyl-2-(3-hydroxyphenyl)acetamide could be synthesized from 3-hydroxyphenylacetic acid.

Table 3: Examples of Analogs with Modified 3-methoxyphenyl Group

| R Group at 3-position | Starting Material |

|---|---|

| -OH | 3-Hydroxyphenylacetic acid |

| -Cl | 3-Chlorophenylacetic acid |

| -NO₂ | 3-Nitrophenylacetic acid |

The acetamide linker can be extended by incorporating additional methylene groups to assess the optimal distance between the aromatic and cyclopropyl moieties. This can be accomplished by using homologous carboxylic acids, such as 3-(3-methoxyphenyl)propanoic acid, in the amide coupling reaction. The hydrogen on the amide nitrogen can also be substituted with a small alkyl group, such as a methyl group, which can influence hydrogen bonding capacity and metabolic stability.

To explore novel chemical space, heterocyclic rings can be incorporated into the structure. For example, the 3-methoxyphenyl group could be replaced with a heterocyclic ring, or a heterocycle could be appended to the core structure.

Thiadiazole Derivatives: A common route to 1,3,4-thiadiazole (B1197879) derivatives involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like sulfuric acid to form an amino-thiadiazole. This can then be further functionalized. For instance, 2-amino-5-(substituted)-1,3,4-thiadiazoles can be acylated to introduce the acetamide linkage nih.govammanu.edu.jojocpr.com.

Oxazole Derivatives: The synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones youtube.com. Alternatively, the Van Leusen reaction allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) ijpsonline.com.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide |

| 2-(3-methoxyphenyl)acetic acid |

| Cyclopropylamine |

| Cyclobutylamine |

| Isopropylamine |

| N-cyclopropyl-2-(3-hydroxyphenyl)acetamide |

| 3-Hydroxyphenylacetic acid |

| 3-(3-methoxyphenyl)propanoic acid |

| Thiosemicarbazide |

| 2-amino-5-(substituted)-1,3,4-thiadiazole |

Biological Activity Investigations of N Cyclopropyl 2 3 Methoxyphenyl Acetamide and Its Analogues in Vitro

In Vitro Antimicrobial Efficacy Studies

The antimicrobial potential of analogues of N-cyclopropyl-2-(3-methoxyphenyl)acetamide has been a subject of scientific inquiry, with studies focusing on their activity against a range of pathogenic bacteria and fungi. These investigations are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections.

Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Bacillus subtilis)

Research into amide derivatives containing a cyclopropane (B1198618) moiety has revealed varying degrees of antibacterial activity. nih.gov For instance, certain cyclopropane-containing amide compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov One study synthesized fifty-three such derivatives and tested their efficacy. nih.gov While some compounds showed limited activity, others displayed moderate inhibition against Staphylococcus aureus and Escherichia coli. nih.gov However, the tested cyclopropane derivatives were found to be largely inactive against Pseudomonas aeruginosa. nih.gov

In a study of 2-mercaptobenzothiazole (B37678) acetamide (B32628) derivatives, which share the acetamide core, significant antibacterial activity was observed for certain analogues. nih.gov Specifically, compounds designated as 2b (containing a pyrrolidine (B122466) ring) and 2i (containing an amino oxadiazole ring) showed noteworthy inhibition against E. coli, S. typhi, S. aureus, and B. subtilis, with their activity being comparable to the standard drug levofloxacin (B1675101) in some cases. nih.gov For B. subtilis, compound 2b exhibited a lower Minimum Inhibitory Concentration (MIC) than levofloxacin. nih.gov

Furthermore, a study on N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives, which are structurally related through the methoxyphenyl acetamide group, also reported antibacterial properties. researchgate.netchemjournal.kz Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, showed a significant zone of inhibition against Pectobacterium carotovorum. researchgate.netchemjournal.kz Another related compound, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide), demonstrated antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and B. subtilis. acs.org

The following table summarizes the antimicrobial activity of selected analogue compounds against various bacterial strains.

| Compound/Analogue | Bacterial Strain | Activity | Source |

| Cyclopropane Amide Analogues | Staphylococcus aureus | Moderate Inhibition | nih.gov |

| Cyclopropane Amide Analogues | Escherichia coli | Moderate Inhibition | nih.gov |

| Cyclopropane Amide Analogues | Pseudomonas aeruginosa | Not Sensitive | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2b) | Bacillus subtilis | Higher than Levofloxacin | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2b, 2i) | Escherichia coli | Comparable to Levofloxacin | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2b, 2i) | Salmonella typhi | Comparable to Levofloxacin | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2b, 2i) | Staphylococcus aureus | Comparable to Levofloxacin | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | Active | acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Escherichia coli | Active | acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Pseudomonas aeruginosa | Active | acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | Active | acs.org |

Assessment of Antifungal Potential (e.g., Candida albicans)

The antifungal properties of this compound analogues have also been explored, particularly against the opportunistic yeast Candida albicans. In the aforementioned study of fifty-three cyclopropane amide derivatives, several compounds exhibited moderate to promising antifungal activity against C. albicans. nih.gov Three of these compounds were highlighted for their significant antifungal effects. nih.gov

Additionally, the related compound 2-chloro-N-phenylacetamide has been shown to possess antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov While not the specific target compound, this finding suggests that the acetamide scaffold can be a basis for the development of antifungal agents.

The following table summarizes the antifungal potential of selected analogue compounds.

| Compound/Analogue | Fungal Strain | Activity | Source |

| Cyclopropane Amide Analogues | Candida albicans | Moderate to Promising | nih.gov |

| 2-chloro-N-phenylacetamide | Candida tropicalis | Active | nih.gov |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | Active | nih.gov |

Determination of Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of a compound's antimicrobial efficacy. For the cyclopropane amide analogues, MIC80 values (the minimum concentration required to inhibit 80% of microbial growth) were determined. nih.gov Against Staphylococcus aureus, four compounds showed moderate inhibitory activity with MIC80 values of 32 and 64 μg/mL. nih.gov For Escherichia coli, three compounds were relatively sensitive with MIC80 values of 32 and 64 μg/mL. nih.gov In the case of Candida albicans, nine compounds displayed moderate activity with MIC80 values of 32 and 64 μg/mL, while three compounds showed promising antifungal activity with an MIC80 of 16 μg/mL. nih.gov

For the 2-mercaptobenzothiazole acetamide derivatives, MIC values were determined against several bacterial strains, with some compounds showing values comparable or even superior to the standard drug levofloxacin. nih.gov

The following table presents the MIC values for selected analogue compounds against various microorganisms.

| Compound/Analogue | Microorganism | MIC (μg/mL) | Source |

| Cyclopropane Amide Analogues (F5, F9, F29, F53) | Staphylococcus aureus | 32-64 | nih.gov |

| Cyclopropane Amide Analogues (F9, F31, F45) | Escherichia coli | 32-64 | nih.gov |

| Cyclopropane Amide Analogues (F8, F24, F42) | Candida albicans | 16 | nih.gov |

| 2-Mercaptobenzothiazole Acetamide (2b) | Bacillus subtilis | Lower than Levofloxacin | nih.gov |

Investigation of Antineoplastic Potential in Cellular Models

The potential of this compound analogues as anticancer agents has been investigated through various in vitro studies on different cancer cell lines. These studies aim to determine the cytotoxicity of these compounds and elucidate the underlying cellular mechanisms of their action.

Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., MCF-7, PC3, SKNMC, HT29, HepG2, A549, MDA-MB-231, Huh-7)

A study on a series of novel phenylacetamide derivatives demonstrated significant cytotoxic effects against several cancer cell lines. tbzmed.ac.irtbzmed.ac.ir For instance, the 3d derivative showed a potent IC50 value of 0.6±0.08 μM against both MDA-MB-468 (a breast cancer cell line) and PC-12 (a pheochromocytoma cell line). tbzmed.ac.irtbzmed.ac.ir Furthermore, the 3c and 3d derivatives exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.irtbzmed.ac.ir

Another study focusing on 1,3,4-thiadiazole (B1197879) derivatives containing a phenylacetamide moiety evaluated their in vitro anticancer activities against PC3 (prostate cancer), MCF7, and SKNMC (neuroblastoma) cell lines. nih.gov The results were compared to the standard anticancer drug doxorubicin. nih.gov

In research involving N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives, cytotoxicity was assessed against A549 (lung carcinoma), Hela (cervical cancer), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir While many derivatives showed lower activity against A549 cells compared to doxorubicin, some exhibited greater cytotoxicity against U87 cells. ijcce.ac.irijcce.ac.ir

The following table summarizes the cytotoxic activity of selected analogue compounds against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (μM) | Source |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6±0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6±0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7±0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7±0.4 | tbzmed.ac.irtbzmed.ac.ir |

| Thiazole-acetamide derivative (8a) | Hela | 1.3±0.14 | ijcce.ac.irijcce.ac.ir |

Elucidation of Cellular Mechanisms of Cytotoxicity (e.g., apoptosis induction, mitochondrial dysfunction, cell cycle arrest)

The cytotoxic effects of these acetamide analogues are often linked to the induction of apoptosis, a form of programmed cell death. The study on phenylacetamide derivatives revealed that their anticancer activity is mediated through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as an increase in caspase 3 activity, which are key players in the apoptotic cascade. tbzmed.ac.irtbzmed.ac.ir

Similarly, the investigation into 1,3,4-thiadiazole derivatives showed that the most potent compounds induced apoptosis by activating caspases 3 and 9 in MCF7 cells. nih.gov The study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives also explored mechanisms such as caspase 3 activation, reduction of the Mitochondrial Membrane Potential (MMP), and generation of Reactive Oxygen Species (ROS) as contributors to their cytotoxic effects. ijcce.ac.irijcce.ac.ir

These findings suggest that acetamide derivatives can trigger cancer cell death through multiple pathways, making them interesting candidates for further development as anticancer agents.

The table below outlines the observed cellular mechanisms of cytotoxicity for selected analogue compounds.

| Compound/Analogue | Cellular Mechanism | Cancer Cell Line | Source |

| Phenylacetamide derivatives | Apoptosis induction (upregulation of Bcl-2, Bax, FasL; increased caspase 3 activity) | MCF-7, MDA-MB-468, PC-12 | tbzmed.ac.irtbzmed.ac.ir |

| 1,3,4-Thiadiazole derivatives | Apoptosis induction (activation of caspases 3 and 9) | MCF-7 | nih.gov |

| Thiazole-acetamide derivatives | Caspase 3 activation, MMP reduction, ROS generation | A549, Hela, U87 | ijcce.ac.irijcce.ac.ir |

Structure Activity Relationship Sar Studies of N Cyclopropyl 2 3 Methoxyphenyl Acetamide Derivatives

Identification of Pharmacophoric Features Essential for Biological Potency

No studies were found that specifically identify the essential pharmacophoric features of N-cyclopropyl-2-(3-methoxyphenyl)acetamide for any particular biological target. Research on other acetamide-containing compounds suggests that the acetamide (B32628) group can act as a hydrogen bond donor and acceptor, which is often crucial for target interaction. galaxypub.co However, the precise spatial arrangement and electronic properties of the N-cyclopropyl and 3-methoxyphenyl (B12655295) groups that would constitute a specific pharmacophore model for this compound have not been elucidated.

Impact of Cyclopropyl (B3062369) Ring Conformation and Substitutions on Activity

The cyclopropyl group is a known modulator of biological activity in various compounds due to its rigid, three-dimensional structure and unique electronic properties. researchgate.net It can influence compound metabolism and binding affinity. However, no research was identified that systematically explores how the conformation of the cyclopropyl ring or substitutions on it affect the biological potency of this compound derivatives.

Influence of Methoxyphenyl Substituent Position and Electronic Properties on Biological Profiles

The position and electronic nature of substituents on a phenyl ring are critical determinants of a molecule's biological activity. The methoxy (B1213986) group at the meta-position (position 3) of the phenyl ring in the target compound will influence its polarity, metabolic stability, and potential for interaction with biological targets. Studies on other classes of compounds have shown that altering the position of a methoxy substituent can significantly impact biological profiles. mdpi.com Nevertheless, no comparative studies on N-cyclopropyl-2-phenylacetamide derivatives with varying methoxy group positions (ortho, meta, para) or with different electronic substituents were found.

Role of the Acetamide Linker in Modulating Ligand-Target Interactions

The acetamide linker is a common structural motif in medicinal chemistry, connecting different parts of a molecule and often playing a direct role in binding to a target protein through hydrogen bonds. mdpi.com Modifications to the length, rigidity, or chemical nature of such a linker can drastically alter biological activity. For this compound, there is no available data on how modifications to the acetamide linker would impact its interactions with any biological target.

Stereochemical Considerations and Enantiomeric Activity Differences

As this compound does not possess a chiral center, there are no stereoisomers or enantiomers to consider. Therefore, an analysis of enantiomeric activity differences is not applicable to this specific parent compound. Should derivatives be synthesized that introduce chirality, such an analysis would become relevant.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies are computational methods used to predict the biological activity of compounds based on their physicochemical properties. While QSAR models have been developed for other series of acetamide or cyclopropyl-containing molecules, no such models have been published specifically for this compound derivatives. kg.ac.rs The development of a predictive QSAR model would require a dataset of structurally related compounds with corresponding biological activity data, which is currently not available in the public domain.

Mechanistic and Molecular Interaction Studies of N Cyclopropyl 2 3 Methoxyphenyl Acetamide

Biochemical Pathway Modulation by N-cyclopropyl-2-(3-methoxyphenyl)acetamide in Cellular Systems

Currently, there are no published studies that specifically investigate the modulation of biochemical pathways in cellular systems by this compound. Research into its effects on cellular signaling, gene expression, or metabolic networks has not been documented in the accessible scientific literature.

Investigation of Specific Protein Target Binding and Ligand-Receptor Interactions

Detailed investigations into the specific protein targets of this compound are not present in the current body of scientific research. While related compounds containing cyclopropyl (B3062369) or methoxyphenyl moieties have been studied for their receptor interactions, this specific compound has not been the subject of such analyses. nih.govnih.gov

There is no available data concerning the enzyme inhibition kinetics of this compound. Consequently, information regarding its potential inhibitory constants (Kᵢ), IC₅₀ values, or the nature of its interaction with any specific enzymes has not been characterized.

No receptor ligand binding assays have been published for this compound. Therefore, its binding affinity (such as Kd or pKᵢ values) for any specific biological receptor remains undetermined.

Mechanistic Insights into Cyclopropane (B1198618) Ring Opening Reactions in Biological Contexts

The reactivity of the cyclopropane ring within this compound in biological systems is an area that has not been specifically explored in published research. General studies on other donor-acceptor cyclopropanes indicate that the three-membered ring can be susceptible to opening, but this has not been demonstrated for the title compound. mdpi.com

There is no literature available that discusses the potential for the cyclopropane ring of this compound to undergo opening via a Single Electron Transfer (SET) mechanism within a biological context.

The metabolic fate of this compound, particularly concerning the enzymatic biotransformation of its cyclopropyl group, has not been reported. Studies detailing its metabolism by cytochrome P450 enzymes or other metabolic pathways are not available.

Intracellular Localization and Cellular Uptake Mechanisms (in vitro)

Extensive searches of publicly available scientific literature and research databases did not yield specific studies on the intracellular localization and cellular uptake mechanisms of this compound. Consequently, there is no available data to report on how this specific compound is absorbed by cells or its subsequent location within the cellular environment in in vitro models.

While general methodologies for studying cellular uptake and localization exist, such as cell permeability assays using Caco-2 or MDCKII-MDR1 cell lines to assess transport across cellular monolayers, no such studies have been published for this compound. bioivt.com These assays are typically used to determine a compound's potential for intestinal absorption and blood-brain barrier permeability by measuring its apparent permeability (Papp) and efflux ratio. bioivt.com

Furthermore, investigations into the specific mechanisms of cellular entry, such as passive diffusion, carrier-mediated transport, or endocytosis (including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis), have not been documented for this compound. nih.gov Colocalization studies, which use fluorescent microscopy to determine the subcellular compartments (e.g., lysosomes, Golgi apparatus, endoplasmic reticulum) where a compound accumulates, are also absent from the current body of scientific literature for this compound. nih.gov

Due to the lack of specific research, no data tables on the cellular uptake or intracellular distribution of this compound can be provided at this time.

Computational Chemistry and Molecular Modeling of N Cyclopropyl 2 3 Methoxyphenyl Acetamide

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Analogues with Enhanced Potency, Selectivity, and Mechanistic Specificity

The development of novel analogues of N-cyclopropyl-2-(3-methoxyphenyl)acetamide is a primary avenue for future research. The goal is to systematically modify the core structure to enhance biological activity, improve selectivity for specific targets, and elucidate its mechanism of action. Key strategies will involve bioisosteric replacements and structure-activity relationship (SAR) studies. For instance, modifications to the methoxy (B1213986) group on the phenyl ring, such as substitution with other electron-donating or electron-withdrawing groups, could significantly impact target binding and metabolic stability. Similarly, alterations to the cyclopropyl (B3062369) moiety could influence compound rigidity and interaction with hydrophobic pockets of target proteins.

| Parent Compound | Potential Modification Site | Proposed Functional Group Variation | Anticipated Outcome |

| This compound | 3-methoxy group on phenyl ring | Halogens (F, Cl, Br), Trifluoromethyl, Cyano | Altered electronic properties, potential for enhanced binding affinity and selectivity. |

| This compound | Cyclopropyl group | Larger cycloalkyl groups, heterocyclic rings (e.g., azetidine, piperidine) | Modified lipophilicity and spatial arrangement, potentially improving pharmacokinetic properties. |

| This compound | Acetamide (B32628) linker | Thioamide, sulfonamide, reverse amide | Changes in hydrogen bonding capacity and conformational flexibility, which could lead to novel target interactions. |

Systematic synthesis and in vitro evaluation of these analogues will be crucial in building a comprehensive SAR dataset. This will not only guide the design of more potent and selective compounds but also provide insights into the molecular determinants of the compound's biological activity.

Exploration of New Biological Targets and Therapeutic Areas through High-Throughput Screening and Phenotypic Assays (in vitro)

Identifying the full therapeutic potential of this compound and its future analogues requires a broad-based screening approach. High-throughput screening (HTS) offers a powerful platform to test these compounds against a vast array of biological targets in a rapid and cost-effective manner. ufl.edu HTS campaigns can include biochemical assays targeting specific enzymes or receptors, as well as cell-based phenotypic assays that measure broader cellular responses. illinois.edu

Phenotypic screening, in particular, holds promise for discovering novel mechanisms of action and identifying unexpected therapeutic applications. By observing the effects of the compounds on cellular morphology, proliferation, or specific signaling pathways in various cell lines (e.g., cancer cells, neuronal cells), researchers can uncover new biological activities that may not be predicted by target-based approaches alone. nih.gov

| Screening Method | Objective | Potential Therapeutic Areas to Explore | Example Assays |

| High-Throughput Biochemical Screening | Identify direct molecular targets. | Oncology, Neuroscience, Inflammation | Kinase inhibition assays, GPCR binding assays, enzyme activity assays. |

| High-Content Phenotypic Screening | Uncover novel cellular functions and mechanisms. | Neurodegenerative diseases, infectious diseases, metabolic disorders | Neurite outgrowth assays, cell cycle analysis, reporter gene assays. |

The data generated from these screening efforts will be instrumental in mapping the biological activity profile of the this compound scaffold and identifying promising avenues for further preclinical development.

Advancements in Asymmetric Synthesis and Stereoselective Preparation of this compound Derivatives

Many bioactive molecules exist as stereoisomers, with each enantiomer or diastereomer often exhibiting distinct pharmacological properties. While this compound itself does not possess a stereocenter, the introduction of chiral centers in its derivatives through synthetic modifications is a likely strategy for enhancing potency and selectivity. Therefore, the development of robust asymmetric synthesis methods will be critical.

Future research in this area will likely focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key synthetic steps. mdpi.com For example, if a chiral center is introduced on the acetamide's alpha-carbon, stereoselective alkylation or amination reactions would be necessary. The ability to selectively synthesize and isolate individual stereoisomers will be essential for evaluating their differential biological activities and identifying the most promising candidates for further development.

Integration of Multi-Omics Data for a Systems-Level Understanding of Compound Effects in vitro

To gain a comprehensive, systems-level understanding of how this compound and its derivatives affect cellular function, future studies should integrate multi-omics approaches. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a holistic view of the cellular pathways and networks modulated by the compound.

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns following compound treatment, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. The integration of these datasets can help to identify novel drug targets, elucidate mechanisms of action, and discover potential biomarkers of compound activity.

Application of Artificial Intelligence and Machine Learning Algorithms in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. nih.govmdpi.com In the context of this compound research, AI and ML can be applied in several key areas.

Furthermore, AI algorithms can analyze large datasets from high-throughput screening and multi-omics studies to identify complex patterns and correlations that may not be apparent to human researchers. nih.gov This can lead to the identification of novel drug targets and a deeper understanding of the compound's mechanism of action.

| AI/ML Application | Purpose | Potential Impact on Research |

| Predictive QSAR Modeling | Forecast the biological activity of unsynthesized analogues. | Accelerate the identification of potent and selective compounds. |

| Generative Molecular Design | Propose novel chemical structures with optimized properties. | Expand the chemical diversity of the compound library and enhance the likelihood of discovering superior drug candidates. |

| Multi-Omics Data Analysis | Identify biological pathways and networks affected by the compound. | Facilitate mechanism of action studies and biomarker discovery. |

By embracing these advanced computational approaches, the future development of this compound and its derivatives can be significantly accelerated and guided by data-driven insights.

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-2-(3-methoxyphenyl)acetamide?

The synthesis typically involves coupling reactions between cyclopropylamine and activated acetamide intermediates. For example, CDI (1,1'-carbonyldiimidazole) is used to activate carboxylic acid precursors (e.g., 3-methoxyphenylacetic acid) before reacting with cyclopropylamine under reflux in THF or acetone . Key steps include:

Q. Which spectroscopic methods are critical for characterizing this compound?

Standard techniques include:

- 1H/13C NMR : Confirms cyclopropyl ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and methoxy group resonance (δ ~3.8 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 289 [M+H]+ observed in similar derivatives) .

- IR : Identifies acetamide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What solvents and catalysts enhance reaction efficiency?

Polar aprotic solvents (THF, acetone) improve solubility of intermediates, while K₂CO₃ or KOAc facilitates deprotonation in nucleophilic substitutions. Lewis acids (e.g., Pd(dppf)Cl₂) are critical in cross-coupling reactions involving boronate esters .

Advanced Research Questions

Q. How can discrepancies in spectral data during structural elucidation be resolved?

Contradictions in NMR peaks (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities. Strategies include:

Q. What methodologies optimize yield in large-scale synthesis?

Reaction optimization involves:

- Solvent screening : THF vs. acetone for intermediate stability.

- Catalyst loading : Reducing Pd(dppf)Cl₂ to ≤5 mol% in Suzuki-Miyaura couplings .

- Workflow automation : Continuous-flow systems for exothermic steps (e.g., CDI activation).

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ 20–30% |

| Catalyst (Pd) | 5 mol% | ↑ 15% (vs. 10%) |

| Purification | Gradient elution | ↑ Purity (≥95%) |

Q. How do computational models predict biological activity?

- HOMO-LUMO analysis : Estimates reactivity (e.g., electron-rich methoxy group as a nucleophilic site) .

- Molecular docking : Screens against targets (e.g., quinazoline-binding enzymes in ).

- MESP maps : Predicts electrostatic interactions with biological macromolecules .

Q. What strategies address low solubility in pharmacological assays?

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters).

- Co-crystallization : Enhance bioavailability using cyclodextrins or PEG-based matrices.

- Solvent systems : DMSO/PBS mixtures (≤1% v/v) for in vitro testing .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation includes:

- Dose-response curves : Validate EC₅₀/IC₅₀ consistency.

- Control standardization : Use reference compounds (e.g., indomethacin in ).

- Meta-analysis : Compare data from structurally similar derivatives (e.g., thiophene vs. quinazoline analogs ).

Methodological Best Practices

Q. What protocols ensure reproducibility in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.